2-Methyl-2,3-dihydro-1H-indazol-6-amine
Overview
Description
2-Methyl-2,3-dihydro-1H-indazol-6-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1H-indazol-6-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . These reactions typically occur under mild conditions and provide good yields.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3-dihydro-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. These reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated indazole derivatives.
Scientific Research Applications
2-Methyl-2,3-dihydro-1H-indazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-indazol-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound can activate or inhibit signaling pathways such as the JAK/STAT, RAS/MAPK, and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and immune responses .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Another indazole derivative with similar structural features.
2,3-Dimethyl-2H-indazol-6-amine: A closely related compound with additional methyl groups.
1H-indazole-3-amine: An indazole derivative with an amine group at a different position.
Uniqueness
2-Methyl-2,3-dihydro-1H-indazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and studying biological mechanisms.
Properties
IUPAC Name |
2-methyl-1,3-dihydroindazol-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-4,10H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVZUHSCVJZRDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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